The synthesis of iCRT 14 involves several key steps:
These synthetic routes are crucial for achieving the desired potency and specificity of iCRT 14 against β-catenin-driven transcription.
The molecular formula of iCRT 14 is C₁₃H₈N₂O₂S, with a molecular weight of approximately 268.36 g/mol. The compound features a thiazolidinedione core that contributes to its biological activity. The structural characteristics include:
The compound's structural integrity is vital for its function as an inhibitor in biochemical assays targeting Wnt signaling pathways .
iCRT 14 can participate in various chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens or alkylating agents for substitution reactions. The products formed depend on the specific conditions applied during these reactions .
iCRT 14 primarily targets the β-catenin/T-cell factor complex. Its mechanism of action involves:
This mechanism underlies its application in cancer biology, particularly in studies involving tumor growth inhibition .
iCRT 14 exhibits several notable physical and chemical properties:
These properties are critical for its application in laboratory settings, ensuring effective use in various assays .
iCRT 14 has a broad range of applications in scientific research:
The canonical Wnt/β-catenin pathway is an evolutionarily conserved signaling cascade governing embryonic development, tissue homeostasis, and stem cell maintenance. Dysregulation of this pathway—characterized by aberrant β-catenin stabilization and nuclear translocation—drives oncogenesis in multiple cancers (e.g., colorectal, hepatocellular, cervical) by activating proliferative (c-Myc, cyclin D1) and invasive (MMP7) genes [2] [9]. Beyond cancer, hyperactivated Wnt/β-catenin contributes to diabetic cardiomyopathy via TCF7L2-mediated carbonic anhydrase 2 upregulation [7], and facilitates viral pathogenesis (e.g., Chikungunya virus) by hijacking host cell machinery [6]. Pathway dysregulation typically occurs through:
Therapeutic targeting has evolved across three pathway nodes:Table 1: Evolution of Wnt/β-Catenin Pathway Inhibitors
| Target Site | Inhibitor Class | Representative Agents | Development Stage |
|---|---|---|---|
| Extracellular | PORCN inhibitors | LGK974, ETC-159, CGX1321 | Phase I-II trials [3] [10] |
| Cytoplasmic | Tankyrase inhibitors | XAV939, G007-LK | Preclinical [9] |
| Nuclear | β-catenin/TCF antagonists | iCRT3, iCRT14, PRI-724 | Preclinical [1] [4] |
Early agents (e.g., PORCN inhibitors) block Wnt secretion but exhibit systemic toxicity. Cytoplasmic-targeting drugs disrupt β-catenin degradation complexes but face compensatory resistance mechanisms. Nuclear antagonists emerged to directly inhibit oncogenic gene transcription [3] [10].
iCRT14 (5-[[2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-3-phenyl-2,4-thiazolidinedione) is a small molecule (MW: 375.44 g/mol) identified via high-throughput screening for β-catenin-responsive transcription (CRT) inhibition (IC₅₀ = 40.3 nM) [4]. Unlike upstream inhibitors, iCRT14 specifically disrupts the β-catenin/TCF4 complex in the nucleus, halting transcription of Wnt target genes [5] [9]. Its emergence addressed an unmet need for therapeutics targeting terminal pathway activation—particularly in cancers with downstream mutations evading extracellular inhibitors [1] [10].
CAS No.: 34730-78-4
CAS No.: 486-71-5
CAS No.: 24663-35-2
CAS No.: 53696-69-8